Astin J
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Overview
Description
Astin J is a natural product found in Aster tataricus with data available.
Scientific Research Applications
Antitumor Properties
Astin J, a peptide isolated from Aster tataricus, has been a subject of interest for its potential antitumor properties. Research indicates that this compound and related peptides, such as astin B and astin C, exhibit significant antitumor activities. These peptides have been found to induce apoptosis and autophagy in human hepatic cells, highlighting their potential in cancer treatment. Notably, astins, including this compound, are produced by the fungal endophyte Cyanodermella asteris, which lives within the medicinal plant Aster tataricus. This discovery is pivotal for sustainable biotechnological production of astins independent of the plant (Morita, Nagashima, Takeya, & Itokawa, 1995) (Schafhauser et al., 2019) (Wang et al., 2014).
Mechanism of Action in Tumor Cells
Research on this compound and its analogues provides insights into their mechanism of action against tumor cells. The unique chemical structure, including a beta, gamma-dichlorinated proline, plays a crucial role in their antineoplastic activities. Studies have revealed that these compounds induce apoptosis in tumor cells through caspase-mediated pathways, suggesting a detailed mechanism for their antitumor action (Cozzolino et al., 2005).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound and its analogues have been pivotal in understanding their potential medicinal properties. Research has focused on the conformational flexibility and biological activity of cyclic astin analogues, contributing to the development of effective antitumor agents. These studies highlight the importance of the cyclic nature and specific amino acid residues in astins' antineoplastic activity (Saviano et al., 2004).
Properties
Molecular Formula |
C25H33N5O7 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(2S)-2-[[(3R)-3-[[(2S)-3-hydroxy-2-[[(2S)-2-(1H-pyrrole-2-carbonylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoic acid |
InChI |
InChI=1S/C25H33N5O7/c1-3-16(28-23(34)18-11-8-12-26-18)22(33)30-20(14-31)24(35)29-19(15-9-6-5-7-10-15)13-21(32)27-17(4-2)25(36)37/h5-12,16-17,19-20,26,31H,3-4,13-14H2,1-2H3,(H,27,32)(H,28,34)(H,29,35)(H,30,33)(H,36,37)/t16-,17-,19+,20-/m0/s1 |
InChI Key |
MSWRFBPAGLGJCX-XEYPJELSSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)N[C@@H](CC)C(=O)O)C1=CC=CC=C1)NC(=O)C2=CC=CN2 |
Canonical SMILES |
CCC(C(=O)NC(CO)C(=O)NC(CC(=O)NC(CC)C(=O)O)C1=CC=CC=C1)NC(=O)C2=CC=CN2 |
Synonyms |
(pyrrol-2-yl)carbonyl-2-aminobutyryl-seryl-beta-phenylalanyl-2-aminobutyric acid astin J pyrrole-Abu-Ser-beta-Phe-Abu |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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